molecular formula C30H46ClN5O7S B15155430 (S,R,S)-AHPC-PEG3-NH2 hydrochloride

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Cat. No.: B15155430
M. Wt: 656.2 g/mol
InChI Key: ZOYHUTRHKHRRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves multiple steps, starting with the preparation of the VHL ligand, followed by the attachment of the PEG3 linker and the amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the yield and purity of the compound . The process is designed to be scalable and reproducible to meet the demands of research and development in the pharmaceutical industry.

Properties

Molecular Formula

C30H46ClN5O7S

Molecular Weight

656.2 g/mol

IUPAC Name

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H

InChI Key

ZOYHUTRHKHRRPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Origin of Product

United States

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